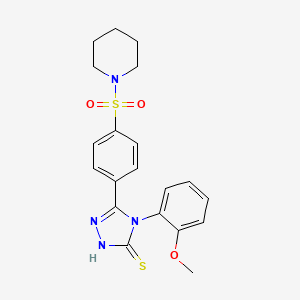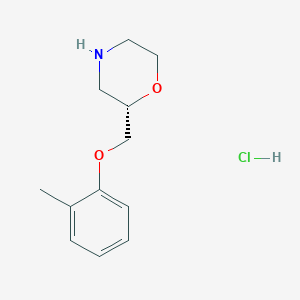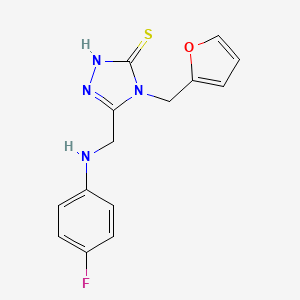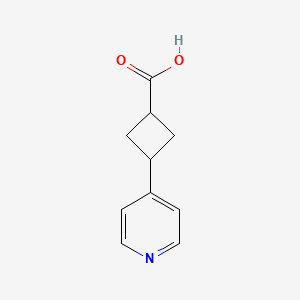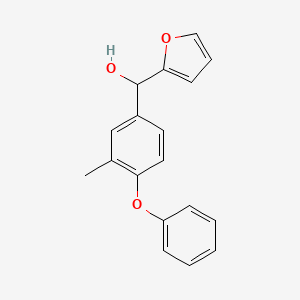
1-(4-Methoxyphenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)pyrazolidin-3-one is an organic compound with the molecular formula C10H12N2O2 It is a member of the pyrazolidinone family, characterized by a pyrazolidine ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidinone ring . Another method includes the reaction of 4-methoxyphenylhydrazine with α,β-unsaturated carbonyl compounds, leading to the formation of the desired pyrazolidinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Pyrazolidin-3-ol.
Substitution: Various substituted pyrazolidinones.
Scientific Research Applications
1-(4-Methoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)pyrazolidin-3-one: This compound has a fluorine atom instead of a methoxy group, which can alter its chemical and biological properties.
1-(4-Chlorophenyl)pyrazolidin-3-one:
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6107-53-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
JEDFGCYVWYGWAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
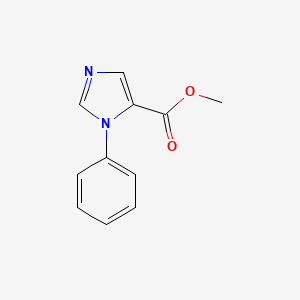
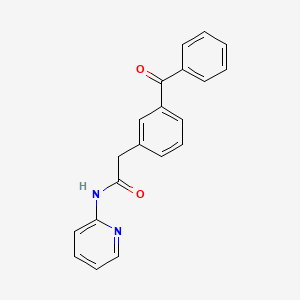
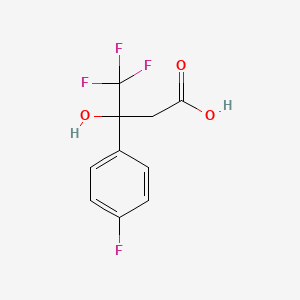
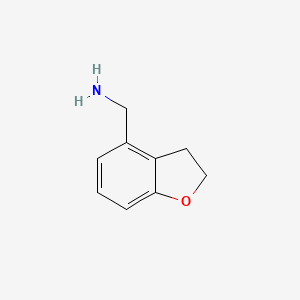
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
